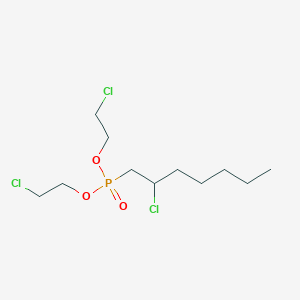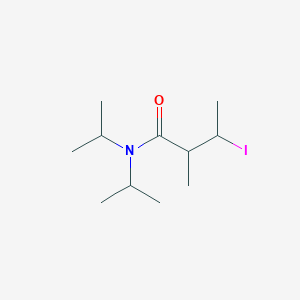
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate: is an organophosphorus compound with the molecular formula C_10H_20Cl_3O_3P This compound is characterized by the presence of two 2-chloroethyl groups and one 2-chloroheptyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-chloroethanol and 2-chloroheptanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
PCl3+2ClCH2CH2OH+ClCH2(CH2)5CH2OH→(ClCH2CH2)2(ClCH2(CH2)5CH2)PO3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate involves its interaction with molecular targets through its phosphonate moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated by the electrophilic nature of the phosphorus atom, which facilitates the formation of stable phosphonate-protein adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bis(2-chloroethyl) phosphonate
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) vinylphosphonate
Comparison:
- Bis(2-chloroethyl) phosphonate: Similar in structure but lacks the 2-chloroheptyl group, making it less hydrophobic.
- Bis(2-chloroethyl) methylphosphonate: Contains a methyl group instead of the 2-chloroheptyl group, resulting in different reactivity and solubility properties.
- Bis(2-chloroethyl) vinylphosphonate: Features a vinyl group, which imparts different chemical reactivity compared to the 2-chloroheptyl group.
Uniqueness: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is unique due to the presence of the 2-chloroheptyl group, which enhances its hydrophobicity and influences its interaction with biological molecules and materials.
Eigenschaften
| 140173-22-4 | |
Molekularformel |
C11H22Cl3O3P |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
1-[bis(2-chloroethoxy)phosphoryl]-2-chloroheptane |
InChI |
InChI=1S/C11H22Cl3O3P/c1-2-3-4-5-11(14)10-18(15,16-8-6-12)17-9-7-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
TUIUMPSGCJZMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CP(=O)(OCCCl)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)



